Ribostamycin

Aminoglycoside resistance Acetyltransferase Aeromonas hydrophila

Sourced from Streptomyces ribosidificus, this aminoglycoside is a globally critical antimicrobial. Its unique enzymatic profile, distinct from kanamycin and neomycin, makes it essential for antibiotic development. It is the most sensitive substrate for AAC(6′)-Va and a key negative control for post-acetylation studies. With its fully sequenced gene cluster (26 ORFs) enabling combinatorial biosynthesis, this product is central to veterinary and resistance research.

Molecular Formula C17H34N4O10
Molecular Weight 454.5 g/mol
CAS No. 25546-65-0
Cat. No. B1201364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRibostamycin
CAS25546-65-0
SynonymsRibostamycin
SF 733
SF-733
SF733
Molecular FormulaC17H34N4O10
Molecular Weight454.5 g/mol
Structural Identifiers
SMILESC1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)O)O)O)N
InChIInChI=1S/C17H34N4O10/c18-2-6-10(24)12(26)8(21)16(28-6)30-14-5(20)1-4(19)9(23)15(14)31-17-13(27)11(25)7(3-22)29-17/h4-17,22-27H,1-3,18-21H2/t4-,5+,6-,7-,8-,9+,10-,11-,12-,13-,14-,15-,16-,17+/m1/s1
InChIKeyNSKGQURZWSPSBC-VVPCINPTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ribostamycin (CAS 25546-65-0): A 4,5-Disubstituted Aminoglycoside for Antimicrobial Research and Resistance Studies


Ribostamycin is an aminocyclitol aminoglycoside antibiotic produced by Streptomyces ribosidificus, structurally comprising a 2-deoxystreptamine (2-DOS) core substituted at the 4 and 5 positions with neosamine C and ribose moieties [1]. It functions by binding to the bacterial 30S ribosomal subunit, inducing mRNA misreading and inhibiting protein synthesis [2]. Ribostamycin is classified by the World Health Organization as a critically important antimicrobial [1].

Why Ribostamycin Cannot Be Interchanged with Kanamycin, Gentamicin, or Neomycin Without Experimental Verification


Within the aminoglycoside class, ribostamycin exhibits a distinct pattern of susceptibility to resistance-modifying enzymes that diverges from both 4,6-disubstituted aminoglycosides (kanamycin, gentamicin) and other 4,5-disubstituted analogs (neomycin, paromomycin). Enzymatic modification profiles cannot be reliably predicted from structural class alone, as evidenced by ribostamycin's differential sensitivity to AAC(6′)-Va versus other aminoglycosides [1], its unique retention of activity following acetylation relative to neomycin-group comparators [2], and its distinct activity against gentamicin-resistant Klebsiella pneumoniae strains possessing AAC(3)-I [3]. These divergences preclude generic substitution without explicit experimental validation.

Ribostamycin Quantitative Differentiation Evidence: Comparator-Based Activity and Resistance Profile Data


Ribostamycin Exhibits 128-Fold Higher MIC Increase with AAC(6′)-Va Compared to Control, Exceeding All Tested Aminoglycosides

In a 2023 study characterizing the novel aminoglycoside N-acetyltransferase AAC(6′)-Va from Aeromonas hydrophila, ribostamycin exhibited a 128-fold increase in minimum inhibitory concentration (MIC) compared to control strains, representing the highest magnitude of resistance among all aminoglycosides tested [1]. The catalytic efficiency (kcat/Km ratio) of AAC(6′)-Va for ribostamycin was measured at (3.35 ± 0.17) × 10⁴ M⁻¹ s⁻¹, also the highest among evaluated substrates [1].

Aminoglycoside resistance Acetyltransferase Aeromonas hydrophila

Ribostamycin Retains Activity Against Gentamicin-Resistant Klebsiella pneumoniae Expressing AAC(3)-I and AAD(2″)

A 1989 comparative study evaluating in vitro and in vivo antimicrobial activities reported that ribostamycin was active against gentamicin-resistant bacteria, specifically Klebsiella pneumoniae strains possessing the aminoglycoside-modifying enzymes AAC(3)-I and AAD(2″) [1]. In vivo, ribostamycin demonstrated ED50 values that were less affected by challenge inoculum size than ampicillin, and produced lower ED50 values than predicted from its MIC when compared to ampicillin and lincomycin [1].

Antimicrobial resistance Klebsiella pneumoniae Aminoglycoside-modifying enzymes

Ribostamycin Shares Identical Gram-Negative Spectrum with Kanamycin but Suggests Lower Ototoxicity Potential

A study of 161 strains of Gram-negative bacilli (Enterobacteriaceae) concluded that the antibacterial spectrum of ribostamycin is identical to that of kanamycin [1]. The authors noted that if controlled clinical studies confirm ribostamycin has lower otovestibular toxicity than kanamycin, it would constitute a real therapeutic advance [1]. A separate comparative ototoxicity study in guinea pigs ranked ribostamycin as causing the weakest ototoxicity among nine aminoglycosides tested, including kanamycin, gentamicin, and amikacin [2].

Antibacterial spectrum Enterobacteriaceae Ototoxicity

Ribostamycin Biosynthetic Gene Cluster Diverges from Butirosin Despite Shared Route in Bacillus

Sequencing of 31.892 kb of genomic DNA from Streptomyces ribosidificus ATCC 21294 revealed 26 open reading frames encoding the ribostamycin biosynthetic gene cluster [1]. Comparison with butirosin biosynthesis identified a common biosynthetic route for both compounds despite considerable differences in genetic organization between the streptomycete and bacillus production systems [1].

Biosynthesis Gene cluster Metabolic engineering

Ribostamycin Displays Distinct Double-Stage Activity Profile Within Neomycin-Group Aminoglycosides

A 2000 study evaluating double-stage activity (antibiotic activity retainable after enzymatic modification) across 14 aminoglycosides challenged with actinomycete-derived acetyltransferases found that within the neomycin-group compounds tested—ribostamycin, neomycin, and paromomycin—only neomycin retained activity after acetylation by both AAC(6′) and AAC(2′) [1]. Ribostamycin did not retain activity under these conditions [1].

Enzymatic acetylation Retained antibacterial activity Aminoglycoside acetyltransferase

Ribostamycin Exhibits Lower A-Site RNA Binding Affinity than Neomycin B

Biophysical analysis of aminoglycoside binding to the bacterial ribosomal A-site RNA revealed that ribostamycin binds with a Kd of approximately 2 μM, whereas neomycin B binds with significantly higher affinity [1].

Ribosomal binding RNA affinity A-site

Ribostamycin: Validated Research and Industrial Application Scenarios Based on Comparative Evidence


Diagnostic Substrate for Detecting AAC(6′)-Va-Mediated Resistance in Aeromonas hydrophila

Given that ribostamycin exhibits the highest fold increase in MIC (128-fold) and highest catalytic efficiency with AAC(6′)-Va among all tested aminoglycosides, it serves as the most sensitive diagnostic substrate for identifying and characterizing this novel resistance mechanism in clinical Aeromonas isolates [1].

Control Compound in Aminoglycoside Acetyltransferase Characterization Studies

Ribostamycin is a validated substrate for AAC(3)-IIIb with well-characterized thermodynamic and kinetic binding parameters [1]. Additionally, its distinct double-stage activity profile—where it does not retain activity after AAC(6′) or AAC(2′) acetylation unlike neomycin—makes it an essential negative control in experiments assessing post-modification antibacterial activity retention [2].

Lead Scaffold for Biosynthetic Engineering of Novel 4,5-Disubstituted Aminoglycosides

With its 26-ORF biosynthetic gene cluster fully sequenced and functionally characterized, including the identification of rbmA (DOI synthase) and rbmI (3-N-acetyltransferase), ribostamycin provides a tractable genetic platform for heterologous production and combinatorial biosynthesis of novel derivatives in Streptomyces hosts [1].

Reference Compound for Veterinary Aminoglycoside Formulation Development

Ribostamycin sulfate is primarily used in veterinary medicine for treating gastrointestinal and respiratory tract infections in animals, with established pharmacokinetic parameters including a volume of distribution of 0.25 L/kg, clearance of 1.50 mL/min/kg, and half-life of 2.50 hours [1]. Its weaker ototoxicity profile compared to kanamycin and gentamicin makes it a relevant reference for comparative safety assessments in veterinary aminoglycoside development [2].

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